![molecular formula C16H42NO6PSi3 B13820593 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate CAS No. 32046-30-3](/img/structure/B13820593.png)
2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate is a complex organosilicon compound with the molecular formula C15H41O6PSi4. This compound is known for its unique structural properties, which include multiple trimethylsilyl groups and a phosphate ester linkage. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate typically involves the reaction of glycerol derivatives with trimethylsilyl chloride in the presence of a base. The reaction proceeds through the formation of intermediate silyl ethers, which are then phosphorylated using a suitable phosphorus reagent such as phosphorus oxychloride or phosphorus pentachloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and phosphates.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphate metabolism.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphate ester linkage is hydrolyzed by phosphatases, releasing the active components that interact with specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]propyl ester
- Glycerol-3-phosphate, 4TMS
- α-Glycerophosphoric acid, tetrakis-TMS
Uniqueness
2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate is unique due to the presence of both trimethylsilyl and dimethylaminoethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
32046-30-3 |
|---|---|
Molekularformel |
C16H42NO6PSi3 |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
2,3-bis(trimethylsilyloxy)propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C16H42NO6PSi3/c1-17(2)12-13-19-24(18,23-27(9,10)11)20-14-16(22-26(6,7)8)15-21-25(3,4)5/h16H,12-15H2,1-11H3 |
InChI-Schlüssel |
FKHYFWRXDXRBHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOP(=O)(OCC(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

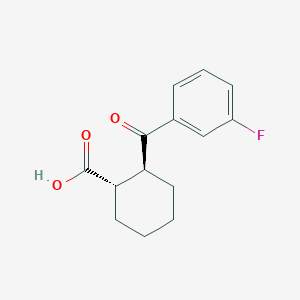
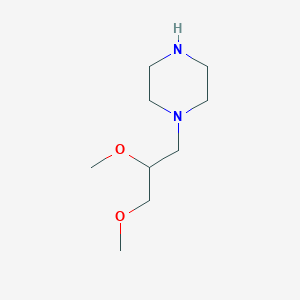

![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
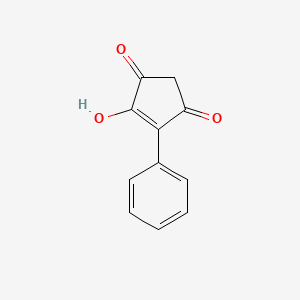
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
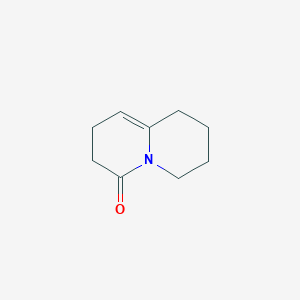
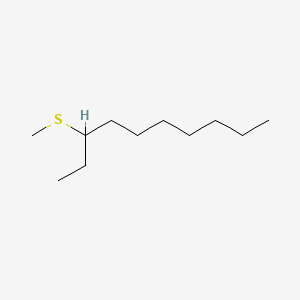
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
